![molecular formula C6H11NO B13218502 (1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B13218502.png)
(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5S)-2-azabicyclo[310]hexan-1-ylmethanol is a bicyclic compound containing a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol can be achieved through several methods. One common approach involves the cyclopropanation of internal alkenes with N-tosylhydrazones using a palladium catalyst . This method provides high yields and diastereoselectivities, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of palladium-catalyzed reactions is favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of (1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
3-azabicyclo[3.1.0]hexane: A structurally related compound with diverse biological activities.
Uniqueness
(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
[(1S,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol |
InChI |
InChI=1S/C6H11NO/c8-4-6-3-5(6)1-2-7-6/h5,7-8H,1-4H2/t5-,6+/m0/s1 |
Clave InChI |
MLVYMDMICKIODK-NTSWFWBYSA-N |
SMILES isomérico |
C1CN[C@@]2([C@@H]1C2)CO |
SMILES canónico |
C1CNC2(C1C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


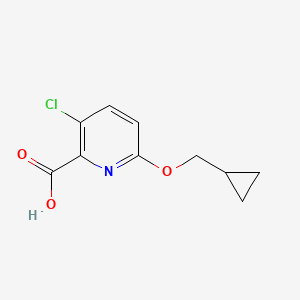

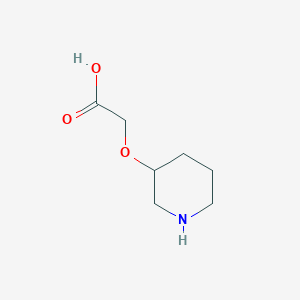
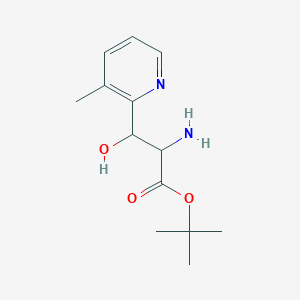
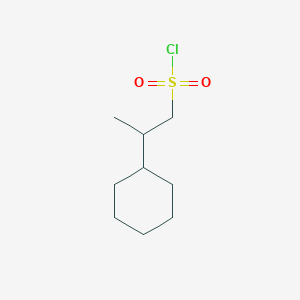
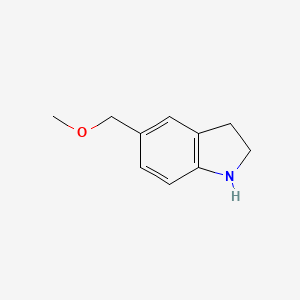
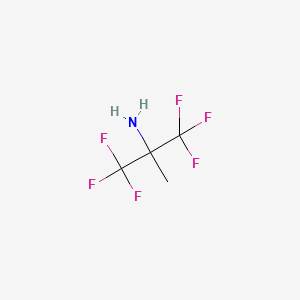
![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)
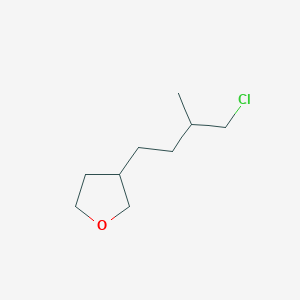
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
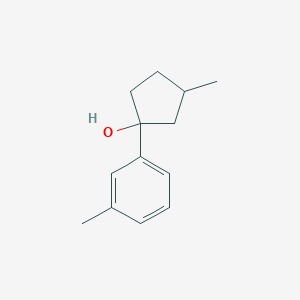
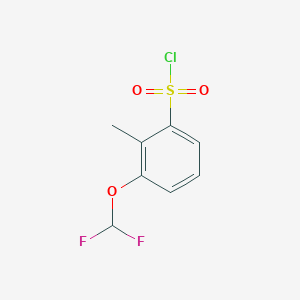
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)

